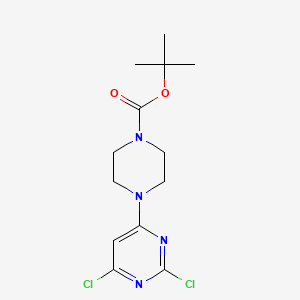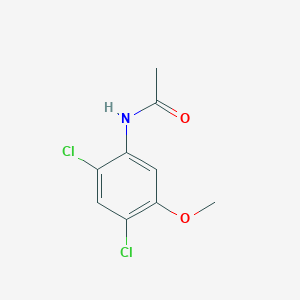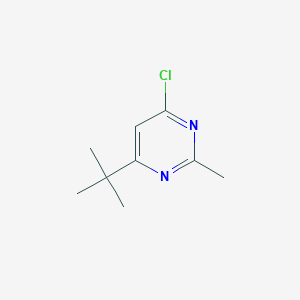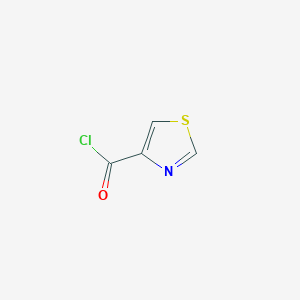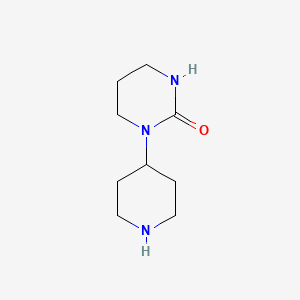![molecular formula C7H4N4 B1315951 1H-吡唑并[3,4-c]吡啶-3-腈 CAS No. 245325-34-2](/img/structure/B1315951.png)
1H-吡唑并[3,4-c]吡啶-3-腈
描述
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
科学研究应用
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile interacts with its targets, the TRKs, by inhibiting their activities . TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered .
Biochemical Pathways
The biochemical pathways affected by 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized derivatives, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile may have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile’s action are manifested as continuous activation of the intracellular kinase domain, further leading to cancers . This includes colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby halting cell cycle progression. Additionally, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile interacts with various signaling proteins, modulating pathways that are critical for cell survival and proliferation .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced energy production and increased oxidative stress . Furthermore, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity . These molecular interactions highlight the compound’s potential as a therapeutic agent for targeting dysregulated cell cycles in cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways highlights its potential for modulating cellular metabolism in therapeutic applications .
Transport and Distribution
Within cells and tissues, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications and targeting signals further influence its localization to specific cellular compartments .
准备方法
The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反应分析
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
相似化合物的比较
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the pyridine ring, forming a pyrimidine structure.
The uniqueness of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile lies in its specific ring fusion and the presence of the nitrile group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNENZOHDDKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571877 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245325-34-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




